N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea
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Description
N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C18H12N6O2S and its molecular weight is 376.39. The purity is usually 95%.
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Scientific Research Applications
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible ureas, including those with structures related to the specified compound, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize spacer length and test greater conformational flexibility, showing that a linear ethoxyethyl chain could maintain high inhibitory activities when properly substituted. This research demonstrates the potential of flexible ureas in developing treatments for diseases like Alzheimer's where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc et al., 1995).
Electro-Fenton Degradation of Antimicrobials
Research on the Electro-Fenton degradation process has shown effectiveness in breaking down antimicrobial compounds such as triclosan and triclocarban, which have structures bearing similarities to the specified urea compound. The process involves generating hydroxyl radicals that effectively degrade these compounds, indicating the potential environmental applications of related urea compounds in wastewater treatment and pollution control (Sirés et al., 2007).
Soluble Epoxide Hydrolase Inhibitors
Ureas possessing a piperidyl moiety, similar to the one described, have been synthesized to explore their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Such inhibitors have shown significant potential in reducing inflammatory pain, suggesting the therapeutic potential of urea derivatives in managing pain and inflammation (Rose et al., 2010).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have also been identified as synthetic compounds with cytokinin-like activity, positively regulating cell division and differentiation in plants. This application is crucial for agricultural biotechnology, where such compounds can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
Anticancer Potential
Certain urea derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies on 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxic effects on human adenocarcinoma cells, indicating the therapeutic research potential of urea compounds in cancer treatment (Gaudreault et al., 1988).
Properties
IUPAC Name |
5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O2S/c25-18-14-9-13(15-7-4-8-27-15)21-24(14)11-19-23(18)10-16-20-17(22-26-16)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRFNPYONMCVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.